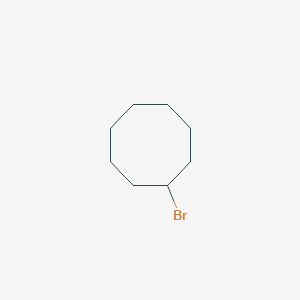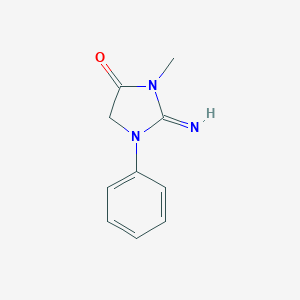
偶氮石蕊
描述
Azolitmin, also known as litmus, is a purplish-red colorant . It is an imidazolidinone-based aldosterone antagonist with potassium-sparing diuretic activity . Azolitmin antagonizes aldosterone at the mineralocorticoid receptor in the kidneys, thereby increasing sodium excretion and inhibiting potassium excretion .
Chemical Reactions Analysis
Azolitmin is used as an indicator in acid-base reactions . In an acidic medium, blue litmus paper turns red, while in a basic or alkaline medium, red litmus paper turns blue .
Physical And Chemical Properties Analysis
Azolitmin is a dark violet scale or dark red powder . It is sparingly soluble in water, insoluble in alcohol, and freely soluble in dilute alkali hydroxides or carbonates . The indicator solution is prepared by dissolving 0.5 g in 80 ml of warm water, then adding 20 ml of alcohol .
科学研究应用
pH Indicator
One of the main uses of Azolitmin is as a pH indicator . It is used to test whether a solution is acidic or basic. Blue litmus paper turns red under acidic conditions, and red litmus paper turns blue under basic or alkaline conditions, with the color change occurring over the pH range 4.5–8.3 at 25 °C (77 °F) .
Testing Water-Soluble Gases
Wet litmus paper can also be used to test for water-soluble gases that affect acidity or basicity . The gas dissolves in the water and the resulting solution colors the litmus paper. For instance, ammonia gas, which is alkaline, turns red litmus paper blue .
Chemical Reactions
Chemical reactions other than acid–base can also cause a color change to litmus paper . For instance, chlorine gas turns blue litmus paper white; the litmus dye is bleached because hypochlorite ions are present. This reaction is irreversible, so the litmus is not acting as an indicator in this situation .
Biological Stains
Azolitmin can be used as a biological stain. It can be used to highlight certain structures or areas in biological tissues for microscopic examination.
Textile Dye
Azolitmin can also be used as a dye in textiles. Its vibrant color can be used to dye fabrics and other materials.
Historical Uses
Historically, Azolitmin has been used for dyeing . The word “litmus” comes from an Old Norse word for “moss used for dyeing” . From the 16th century onwards, the blue dye was extracted from some lichens, especially in the Netherlands .
作用机制
Target of Action
Azolitmin’s primary target is the hydrogen ion (H+) concentration in a solution. It acts as a pH indicator, changing color based on the acidity or alkalinity of the environment .
Mode of Action
Azolitmin interacts with H+ ions in a solution, leading to a change in its molecular structure and, consequently, its color. In an acidic medium (pH less than 4.5), Azolitmin turns red, while in a basic or alkaline medium (pH greater than 8.3), it turns blue . Between these extremes, it exhibits a purple color .
Action Environment
The efficacy and stability of Azolitmin are influenced by environmental factors such as temperature, concentration, and the presence of other ions in the solution. For example, very high or low temperatures may affect the color intensity. Moreover, Azolitmin is sparingly soluble in water but freely soluble in dilute alkali hydroxides or carbonates .
安全和危害
属性
IUPAC Name |
2-imino-3-methyl-1-phenylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMDCTAAOGEIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866018 | |
| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azolimine | |
CAS RN |
1395-18-2, 40828-45-3 | |
| Record name | Azolitmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azolimine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azolitmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOLIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes azolitmin suitable as a pH indicator?
A: Azolitmin exhibits distinct color changes depending on the pH of the solution it's in. Spectrophotometer analysis confirms its color change over a wide acid-alkali range, making it comparable to synthetic indicators. [] This property allows researchers to visually assess changes in pH, such as in biological tissues.
Q2: How does azolitmin compare to other litmus components for vital staining?
A: While erythrolitmin, another litmus component, proves effective for vital staining due to its intense staining and non-toxic nature at appropriate doses, azolitmin falls short. Research indicates that azolitmin stains poorly and exhibits toxicity, rendering it unsuitable for this application. []
Q3: Can azolitmin be used to accurately determine pH in biological systems?
A: Although azolitmin changes color with pH shifts, its use for precise pH determination in living tissues is limited. Research shows that salt and protein errors significantly influence its accuracy, making it challenging to pinpoint the exact pH value. []
Q4: How is azolitmin used in studying insect physiology?
A: Researchers studying the pH regulation mechanisms of Aedes aegypti larvae utilized azolitmin. By observing the color change of azolitmin in the rectal lumen of larvae exposed to various pH conditions, researchers demonstrated that the rectal lumen remains acidic regardless of the ambient pH. [] This provided valuable insights into the insect's physiological response to varying environmental pH levels.
Q5: Are there limitations to using azolitmin as a pH indicator in biological systems?
A: Yes, alongside the salt and protein errors mentioned earlier, another potential limitation relates to cell permeability. Research suggests that azolitmin, like some other dyes, might face barriers in penetrating certain cell types. For instance, studies on amoeba proteus indicate that while azolitmin injected directly into the organism diffuses readily, it struggles to penetrate the cell membrane from the outside. [] This suggests potential limitations in using azolitmin for studying intracellular pH in specific cell types.
Q6: What is the simplest known growth medium for Actinomyces coelicolor that allows for azolitmin-like pigment production?
A: Research shows that Actinomyces coelicolor, a bacterium known to produce a pigment chemically similar to azolitmin [], can be cultivated in a simple medium containing only ammonium acetate as the sole source of carbon and nitrogen. This minimalist approach simplifies the production and isolation of the pigment for further study. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)
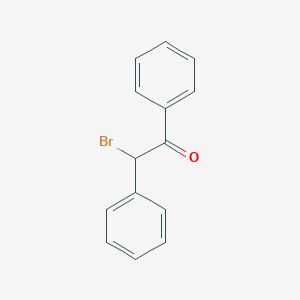

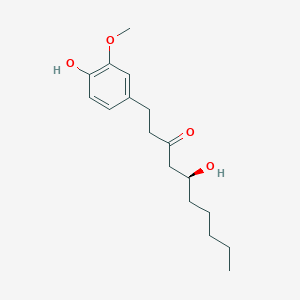
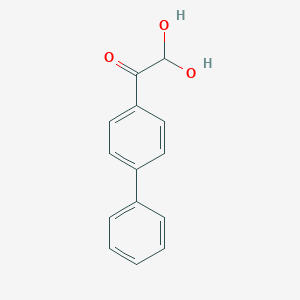
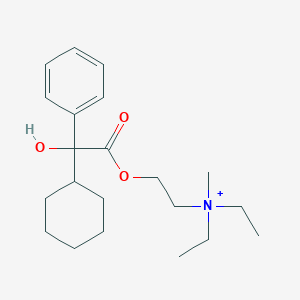

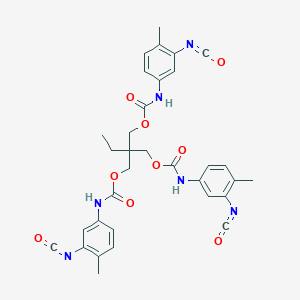
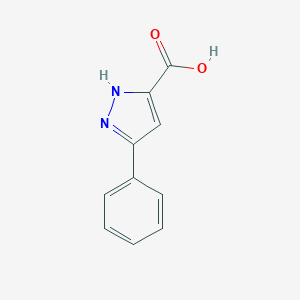
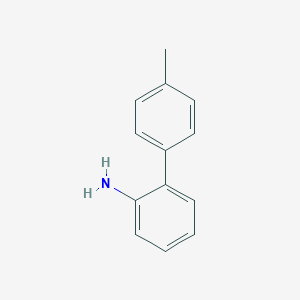
![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)
